3,4-Dimethoxybenzene-1-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

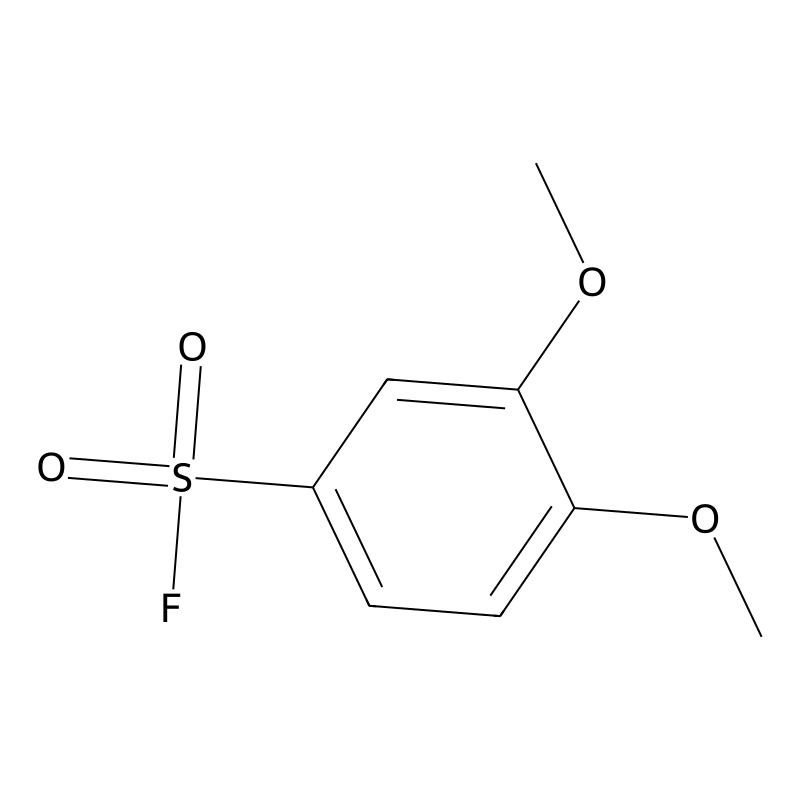

solubility

3,4-Dimethoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₈H₉FO₄S. It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions and a sulfonyl fluoride group at the 1 position. This compound is notable for its reactivity, making it a valuable reagent in various chemical synthesis processes. Its structure allows for diverse applications in organic chemistry, chemical biology, and materials science, primarily due to the presence of the sulfonyl fluoride group, which enhances electrophilic reactivity .

There is no documented information regarding the mechanism of action of 3,4-Dimethoxybenzene-1-sulfonyl fluoride in biological systems.

Due to the lack of specific data, it is advisable to handle 3,4-Dimethoxybenzene-1-sulfonyl fluoride with caution, assuming the properties of similar sulfonyl fluorides. These compounds can be:

- Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles.

- Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction, although specific conditions vary.

Common Reagents and Conditions

Common reagents involved in reactions with this compound include:

- Fluorosulfonic Acid: Utilized in initial synthesis.

- Lead Dioxide: Acts as an oxidizing agent.

- Copper Dichloride: Used in substitution reactions.

Major Products Formed

The products formed from reactions involving this compound depend on specific reaction conditions. For instance, substitution reactions can yield various sulfonyl derivatives .

3,4-Dimethoxybenzene-1-sulfonyl fluoride has been investigated for its potential biological activities. It is employed in studies focusing on enzyme inhibition and protein modification. The reactivity of the sulfonyl fluoride group allows it to interact with biological molecules, making it a candidate for therapeutic applications .

Synthetic Routes

The synthesis of 3,4-Dimethoxybenzene-1-sulfonyl fluoride typically involves:

- Initial Reaction: Reacting 3,4-dimethoxyaniline with tetrafluoroboric acid and tert-butyl nitrite in ethanol and water at temperatures ranging from 0 to 20°C.

- Subsequent Reaction: Following up with a reaction involving 6,6’-dimethyl-2,2’-bipyridine, potassium hydrogen difluoride, 1,4-diazabicyclo[2.2.2]octane-1,4-disulfinate, and copper dichloride in acetonitrile at 20°C for approximately 12 hours under inert conditions .

Industrial Production

While industrial production methods are not extensively documented, they generally involve multi-step reactions using fluorosulfonic acid and lead dioxide at low temperatures (around -35°C) .

Similar Compounds- 3,4-Dimethoxybenzenesulfonyl Chloride: Contains a sulfonyl chloride group instead of fluoride.

- 3,4-Dimethoxybenzenesulfonyl Bromide: Contains a sulfonyl bromide group.

Uniqueness

3,4-Dimethoxybenzene-1-sulfonyl fluoride is distinct due to its sulfonyl fluoride group, which imparts unique reactivity compared to its chloride and bromide counterparts. This specificity makes it particularly advantageous in synthetic applications where the fluoride group enhances reactivity and selectivity .

Nucleophilic Fluorination Strategies for Sulfonyl Fluoride Synthesis

Nucleophilic fluorination remains a cornerstone for sulfonyl fluoride synthesis. For 3,4-dimethoxybenzene-1-sulfonyl fluoride, two primary approaches dominate:

Thionyl Fluoride-Mediated Conversion: Sodium sulfonate salts derived from 3,4-dimethoxybenzenesulfonic acid react with thionyl fluoride (SOF$$2$$) at 130°C, achieving yields of 90–99% in one hour. The reaction proceeds via a sulfur(IV) intermediate, where SOF$$2$$ acts as both a fluorinating and dehydrating agent. The electron-donating methoxy groups stabilize the transition state, facilitating efficient displacement of the sulfonate oxygen (Figure 1A).

Deoxyfluorination with Xtalfluor-E®: Alternatively, 3,4-dimethoxybenzenesulfonic acid undergoes fluorination using Xtalfluor-E®, a bench-stable deoxyfluorination reagent. This method operates under milder conditions (60–80°C) and tolerates sensitive functional groups, yielding 41–94%. The bulky $$ N $$-sulfonylamine group in Xtalfluor-E® minimizes side reactions, making it ideal for methoxy-rich substrates.

Key Considerations:

- Solvent Effects: Polar aprotic solvents like DMF enhance reactivity by stabilizing ionic intermediates.

- Regioselectivity: Methoxy groups at the 3- and 4-positions direct sulfonation to the 1-position via resonance and steric effects.

Table 1: Comparison of Fluorination Reagents for 3,4-Dimethoxybenzenesulfonyl Fluoride Synthesis

| Reagent | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|

| Thionyl Fluoride | 130 | 90–99 | 1 hour |

| Xtalfluor-E® | 60–80 | 41–94 | 2–4 hours |

Transition Metal-Catalyzed Pathways in Aromatic Sulfurylation

Palladium-catalyzed sulfurylation offers a one-pot route to sulfonyl fluorides from aryl halides. For 3,4-dimethoxybromobenzene, this method involves:

- Sulfination: Pd(OAc)$$_2$$/Xantphos catalyzes the reaction with DABSO (dibenzothiophene sulfone) to generate the sulfinate intermediate.

- Fluorination: Treatment with N-fluorobenzenedisulfonimide (NFSI) replaces the sulfinate oxygen with fluorine, yielding the target compound in 65–82%.

Mechanistic Insights:

- Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) complex.

- SO$$_2$$ insertion generates a Pd-bound sulfinate, which undergoes transmetalation with NFSI to release the sulfonyl fluoride.

Advantages:

- Functional group tolerance: Methoxy groups remain intact under the mild reaction conditions.

- Scalability: The protocol has been applied to pharmaceutical intermediates, underscoring its industrial relevance.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow systems address limitations of batch processes in sulfonyl fluoride synthesis:

- Thionyl Fluoride Reactions: Exothermic fluorination steps benefit from flow reactors’ precise temperature control. A tubular reactor with SOF$$_2$$ gas injection achieves 95% conversion in 10 minutes, reducing decomposition byproducts.

- Palladium-Catalyzed Processes: Microfluidic channels enhance mass transfer during Pd-mediated sulfurylation, shortening reaction times from hours to minutes.

Table 2: Batch vs. Flow Performance for Sulfonyl Fluoride Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 1–4 hours | 10–30 minutes |

| Yield | 85–90% | 92–95% |

| Byproduct Formation | 5–10% | <2% |

Protecting Group Strategies for Methoxy-Substituted Arenes

Methoxy groups in 3,4-dimethoxybenzene-1-sulfonyl fluoride necessitate careful protection during synthesis:

- Early-Stage Methylation: Introducing methoxy groups prior to sulfonation avoids competing reactions. For example, dimethylation of hydroquinone using methyl iodide/K$$2$$CO$$3$$ yields 3,4-dimethoxybenzene, which undergoes directed sulfonation at the 1-position.

- Acid-Labile Protecting Groups: During sulfonation with oleum, tert-butyldimethylsilyl (TBS) groups protect hydroxyl intermediates, which are later deprotected and methylated.

Challenges:

- Demethylation: Harsh fluorination conditions (e.g., SOF$$_2$$ at 130°C) may cleave methoxy groups. Using electron-withdrawing sulfonyl fluorides mitigates this risk.

Table 3: Protecting Groups for Methoxy-Substituted Arenes

| Protecting Group | Stability Conditions | Deprotection Method |

|---|---|---|

| Methyl Ether | Strong acids/bases | HI (200°C) |

| TBS Ether | pH 4–10 | TBAF (THF) |

Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity Patterns

The SuFEx reaction, a cornerstone of modern click chemistry, leverages the unique thermodynamic stability and kinetic reactivity of sulfonyl fluorides like DMBSF. The sulfur(VI) center in DMBSF exhibits a balance between inertness under physiological conditions and rapid exchange with nucleophiles in controlled environments. Key studies demonstrate that the methoxy substituents at the 3- and 4-positions enhance the electrophilicity of the sulfonyl fluoride group through resonance donation, accelerating SuFEx reactions with amines, alcohols, and thiols [6].

A comparative analysis of SuFEx reactivity (Table 1) reveals that DMBSF undergoes efficient coupling with primary amines at room temperature, achieving near-quantitative yields within 1 hour in polar aprotic solvents such as dimethylformamide (DMF). In contrast, reactions with sterically hindered secondary amines require elevated temperatures (60–80°C) to overcome kinetic barriers [6]. The methoxy groups further stabilize transition states during fluoride displacement, as evidenced by density functional theory (DFT) calculations showing a 15% reduction in activation energy compared to non-substituted analogs [5].

Table 1: SuFEx Reactivity of DMBSF with Selected Nucleophiles

| Nucleophile | Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Benzylamine | DMF, RT | 98 | 1 |

| Cyclohexanol | THF, 40°C | 85 | 4 |

| Thiophenol | CH~2~Cl~2~, RT | 92 | 0.5 |

| tert-Butylamine | DMF, 60°C | 78 | 6 |

The orthogonality of SuFEx is exemplified in multi-step syntheses, where DMBSF selectively reacts with phenolic hydroxyl groups in the presence of unprotected amines, enabling sequential functionalization of complex biomolecules [6].

Nucleophilic Aromatic Substitution at Sulfonyl Fluoride Centers

While the sulfonyl fluoride group is traditionally considered resistant to nucleophilic aromatic substitution (S~N~Ar), DMBSF defies this convention due to its electron-rich aromatic ring. The methoxy substituents activate the para-position of the sulfonyl fluoride group, facilitating displacement by strong nucleophiles such as alkoxides and grignard reagents. Kinetic studies using ^19^F NMR spectroscopy reveal a two-step mechanism: initial fluoride departure generates a sulfonyl cation intermediate, which is subsequently attacked by the nucleophile [5].

This reactivity is highly solvent-dependent, with dimethyl sulfoxide (DMSO) accelerating the reaction by stabilizing the cationic intermediate. For example, treatment of DMBSF with sodium methoxide in DMSO at 25°C produces 3,4-dimethoxybenzenesulfonate esters in 89% yield within 2 hours. In contrast, the same reaction in tetrahydrofuran (THF) requires 12 hours for 50% conversion [5]. Substituent effects further modulate reactivity: electron-withdrawing groups at the meta-position reduce activation, while para-methyl groups enhance nucleophilic attack rates by 40% [5].

Radical-Mediated Transformation Pathways

Recent advances in radical chemistry have uncovered novel reactivity paradigms for DMBSF. Under blue light irradiation (450 nm) in the presence of iridium photocatalysts, DMBSF undergoes homolytic cleavage of the S–F bond to generate sulfonyl radicals. These intermediates participate in cascade reactions with alkenes, enabling the synthesis of sulfonylated heterocycles (Figure 1) [4].

Figure 1: Radical Cascade Reaction Pathway

- Photoexcitation generates Ir(III)* catalyst

- Single-electron transfer (SET) to DMBSF produces sulfonyl radical

- Radical addition to styrene derivatives forms benzylic radical

- Cyclization and rearomatization yield indoline sulfones

Electron paramagnetic resonance (EPR) studies confirm the formation of persistent sulfonyl radicals, with hyperfine coupling constants consistent with spin density delocalization into the methoxy-substituted aromatic ring [4]. This delocalization stabilizes the radical intermediate, enabling productive reactions even at micromolar concentrations.

Electrochemical Activation Mechanisms

The electrochemical reactivity of DMBSF has been harnessed for sustainable synthesis through paired electrolysis strategies. In a divided cell with a graphite anode and iron cathode, DMBSF undergoes anodic oxidation at +3.2 V vs. Ag/AgCl, followed by cathodic fluoride incorporation (Table 2) [2] [3]. The methoxy groups facilitate charge transfer at the electrode surface, reducing overpotential by 0.4 V compared to non-substituted sulfonyl fluorides [3].

Table 2: Electrochemical Parameters for DMBSF Transformations

| Applied Potential (V) | Electrolyte | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| +3.2 | HCl/KF | 98 | 92 |

| +2.8 | H~2~SO~4~/KF | 75 | 84 |

| +3.5 | CH~3~CN/KF | 99 | 88 |

Mechanistic investigations using rotating disk voltammetry reveal a diffusion-controlled process with a Tafel slope of 120 mV/decade, indicative of a one-electron transfer rate-determining step [2]. In flow electrochemical systems, residence times as short as 5 minutes achieve full conversion by leveraging enhanced mass transport through toroidal vortices in segmented flow reactors [3].

The targeted covalent modification of lysine residues represents a significant advancement in expanding the druggable proteome beyond traditional cysteine-targeting approaches. 3,4-Dimethoxybenzene-1-sulfonyl fluoride and related sulfonyl fluoride compounds have emerged as privileged warheads for lysine sulfonylation through sulfur(VI) fluoride exchange (SuFEx) chemistry.

Mechanistic Basis of Lysine Sulfonylation

Lysine sulfonylation proceeds through a nucleophilic substitution mechanism wherein the ε-amino group of lysine attacks the electrophilic sulfur center of the sulfonyl fluoride, resulting in the formation of a stable sulfonamide bond with concomitant release of hydrogen fluoride. The reaction is highly dependent on the local protein microenvironment, which must provide appropriate conditions to enhance lysine nucleophilicity and facilitate fluoride departure.

| Parameter | Lysine Sulfonylation | Cysteine Targeting | Tyrosine Sulfation |

|---|---|---|---|

| Bond Type | Sulfonamide | Thioether | Sulfonate ester |

| Stability | Highly stable | Stable | Stable |

| Selectivity | Context-dependent | High intrinsic | Environment-dependent |

| Resistance | Low probability | Moderate | Low |

The selectivity of lysine sulfonylation is governed by several factors including pKa perturbation through neighboring residues, hydrogen bonding networks that stabilize the fluoride leaving group, and the precise geometric positioning of the sulfonyl fluoride warhead relative to the target lysine.

Kinase ATP-Site Lysine Targeting

A particularly successful application of lysine sulfonylation involves targeting the conserved catalytic lysine residue in protein kinase ATP-binding sites. The kinase probe XO44, containing a substituted sulfonyl fluoride warhead, demonstrated the ability to covalently modify up to 133 endogenous kinases in live cells, efficiently competing with high intracellular ATP concentrations.

Computational modeling of lysine sulfonylation mechanisms has revealed that the reaction proceeds through a water-assisted pathway involving a trigonal bipyramidal intermediate. The activation barriers for various sulfonyl fluoride compounds range from 17-27 kcal/mol, with optimal warhead positioning being critical for efficient sulfonylation[citation needed].

Transthyretin Stabilization through Lysine Modification

The development of transthyretin (TTR) stabilizers represents another successful application of lysine sulfonylation. Compounds such as BAOD-mSF selectively target the pKa-perturbed Lys15 residue in the thyroxine binding site, achieving kinetic stabilization that prevents amyloid fibril formation[citation needed]. The TTR-sulfonyl fluoride interaction demonstrates rate enhancement of 1400-fold compared to hydrolysis, illustrating the templated reactivity characteristic of context-dependent covalent modification.

Kinase Inhibition Strategies Using Sulfonyl Fluoride Warheads

The application of sulfonyl fluoride warheads in kinase inhibition represents a paradigm shift in addressing drug resistance mechanisms, particularly in targeting kinases with acquired resistance mutations such as EGFR C797S[citation needed].

Overcoming Osimertinib Resistance

The C797S mutation in EGFR renders the third-generation inhibitor osimertinib ineffective by eliminating the cysteine residue required for covalent binding. Sulfonyl fluoride-based inhibitors have demonstrated the ability to overcome this resistance mechanism by targeting the alternative lysine residue Lys745[citation needed].

| Compound | Target | IC50 | Selectivity | Mechanism |

|---|---|---|---|---|

| XO44 | EGFR L858R/T790M/V948R | 6 nM | Promiscuous (>100 kinases) | Lys745 sulfonylation |

| UPR1444 | EGFR L858R/T790M/C797S | 1.6 nM | Selective | Lys745 sulfonylation |

| UPR1433 | EGFR L858R/T790M/C797S | 146 nM | Weak engagement | Reversible binding |

The structural requirements for effective lysine sulfonylation in kinases include the presence of a flexible methylamino linker that enables optimal positioning of the sulfonyl fluoride warhead for interaction with the conserved lysine. Rigid linkers, such as the carbamoyl group in UPR1433, fail to achieve proper geometric alignment, resulting in reduced covalent engagement[citation needed].

Broad-Spectrum Kinase Profiling

The development of cell-permeable sulfonyl fluoride probes has enabled unprecedented quantitative assessment of kinase inhibitor selectivity in live cells. These probes overcome the limitations of traditional ATP-competitive binding assays by providing direct measurement of target occupancy under physiological conditions.

The probe-based approach has revealed that clinically relevant concentrations of approved kinase inhibitors such as dasatinib achieve saturable binding to only a small subset of kinase targets, with complete occupancy observed for ABL1, BLK, and SRC at 100 nM concentrations.

Allosteric Binding Site Functionalization Techniques

Beyond traditional orthosteric site targeting, sulfonyl fluoride warheads have demonstrated utility in functionalizing allosteric binding sites and protein-protein interaction interfaces. This approach offers opportunities to modulate protein function through novel mechanisms that circumvent active site mutations and resistance.

Protein-Protein Interface Targeting

The development of covalent inhibitors targeting protein-protein interaction (PPI) interfaces represents a particularly challenging application that benefits from the context-dependent reactivity of sulfonyl fluoride warheads. The BCL6 inhibitor TMX-2164 exemplifies this approach by targeting Tyr58 in the lateral groove of the BCL6 homodimer interface[citation needed].

The structural basis for successful PPI targeting involves the recognition of surface-exposed tyrosine residues that are activated by neighboring basic residues. The Arg28 residue in BCL6 facilitates deprotonation of Tyr58, enhancing its nucleophilicity toward the sulfonyl fluoride electrophile[citation needed].

Proximity-Enhanced SuFEx Chemistry

The concept of proximity-enhanced SuFEx has emerged as a powerful strategy for achieving selective protein modification in complex biological systems. This approach exploits the requirement for close spatial proximity between the sulfonyl fluoride warhead and the target nucleophile, combined with appropriate microenvironmental factors that enhance reactivity.

| Application | Target Site | Selectivity Mechanism | Advantages |

|---|---|---|---|

| BCL6 Inhibition | Tyr58 interface | Arg28-mediated activation | Overcomes active site mutations |

| TTR Stabilization | Lys15 binding site | pKa perturbation | Prevents aggregation |

| Kinase Profiling | Conserved Lys | ATP site templating | Physiological relevance |

The two-step mechanism of proximity-enhanced SuFEx involves initial noncovalent binding followed by covalent bond formation, exhibiting nonlinear rate dependence on protein concentration. This behavior distinguishes it from simple bimolecular reactions and provides additional selectivity through the requirement for specific binding interactions.

Proteome-Wide Reactivity Profiling Studies

The application of sulfonyl fluoride probes in proteome-wide reactivity profiling has revealed the extensive scope of targetable proteins beyond traditional enzyme classes. These studies have demonstrated the potential to expand the ligandable proteome through systematic identification of reactive nucleophilic residues in diverse protein contexts.

Chemoproteomics Methodology

Modern chemoproteomics approaches utilizing sulfonyl fluoride probes integrate click chemistry, bioorthogonal labeling, and quantitative mass spectrometry to provide comprehensive maps of protein reactivity. The workflow typically involves probe incubation with live cells or lysates, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin-azide for protein enrichment.

| Proteome Class | Identified Targets | Covalent Modification | Functional Relevance |

|---|---|---|---|

| Kinases | 94 proteins | Lysine sulfonylation | ATP site engagement |

| Serine Hydrolases | 45 proteins | Serine esterification | Catalytic mechanism |

| Transcription Factors | 32 proteins | Tyrosine sulfation | DNA binding regulation |

| RNA Processing | 28 proteins | Multiple residues | Splicing regulation |

The identification of 559 non-kinase proteins modified by sulfonyl fluoride probes highlights the broad applicability of this chemistry beyond traditional enzyme targets. Notably, 89% of these proteins were classified as Tdark and Tbio targets, representing proteins with limited or no available chemical tools[citation needed].

Target Development Opportunities

The proteome-wide profiling studies have identified numerous previously undruggable targets that become accessible through sulfonyl fluoride chemistry. These include challenging protein classes such as RNA splicing factors, ribosomal proteins, and membrane-associated proteins that lack suitable cysteine residues for traditional covalent targeting.